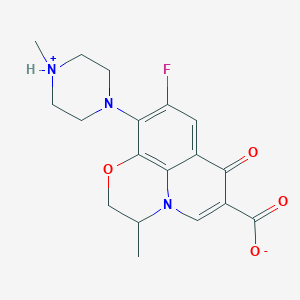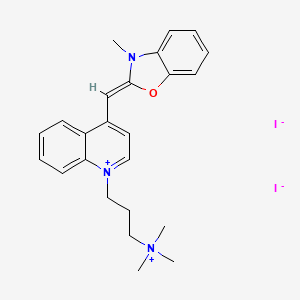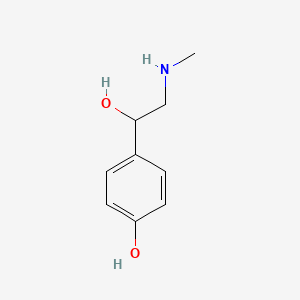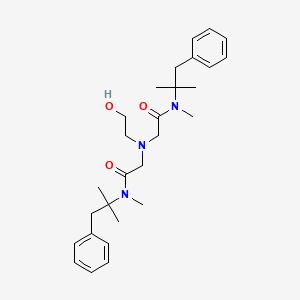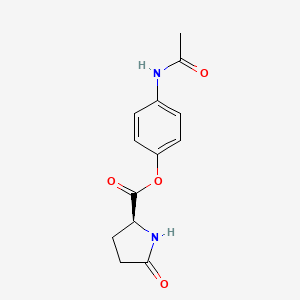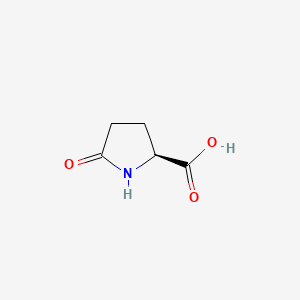
2,12-Bis((dimethylamino)methyl)cyclododecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NC1153 is a Mannich base compound known for its immunosuppressive properties. It is particularly effective in blocking the activation of Janus kinase 3 (JAK3), a cytoplasmic tyrosine kinase involved in the signaling pathways of various cytokines. This compound has shown promise in promoting long-term allograft survival and reducing multiple toxicities associated with current immunosuppressive drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NC1153 involves the Mannich reaction, which is a three-component condensation reaction. The reaction typically involves the condensation of an amine, formaldehyde, and a compound containing an active hydrogen atom. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of NC1153 would likely follow the same basic principles as the laboratory synthesis but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and other advanced manufacturing techniques could further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
NC1153 primarily undergoes substitution reactions due to the presence of its functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles. The reactions typically occur under mild conditions with the use of solvents like ethanol or methanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used. These reactions often require acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of NC1153, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
NC1153 has a wide range of scientific research applications:
Chemistry: Used as a chemical probe to study the inhibition of JAK3 and its downstream signaling pathways.
Biology: Investigated for its role in modulating immune responses and its potential as an immunosuppressive agent.
Medicine: Explored for its therapeutic potential in treating autoimmune diseases and preventing organ transplant rejection.
Industry: Potential applications in the development of new immunosuppressive drugs with fewer side effects compared to existing treatments
Mechanism of Action
NC1153 exerts its effects by inhibiting the activation of JAK3 and its downstream substrates, such as signal transducer and activator of transcription 5 (STAT5). This inhibition disrupts the signaling pathways involved in cytokine-mediated immune responses. The compound selectively targets JAK3 without affecting other kinases, making it a promising candidate for immunosuppressive therapy .
Comparison with Similar Compounds
Similar Compounds
EP009: Another macrocyclic JAK3 inhibitor with a similar mode of action.
Uniqueness of NC1153
NC1153 stands out due to its selective inhibition of JAK3, which reduces the risk of off-target effects and associated toxicities. Unlike other immunosuppressive drugs, NC1153 does not cause nephrotoxicity, myelotoxicity, or lipotoxicity, making it a safer alternative for long-term use .
Properties
Molecular Formula |
C18H36N2O |
|---|---|
Molecular Weight |
296.5 g/mol |
IUPAC Name |
2,12-bis[(dimethylamino)methyl]cyclododecan-1-one |
InChI |
InChI=1S/C18H36N2O/c1-19(2)14-16-12-10-8-6-5-7-9-11-13-17(18(16)21)15-20(3)4/h16-17H,5-15H2,1-4H3 |
InChI Key |
HRQRILLGGNNYSD-UHFFFAOYSA-N |
SMILES |
CN(C)CC1CCCCCCCCCC(C1=O)CN(C)C |
Canonical SMILES |
CN(C)CC1CCCCCCCCCC(C1=O)CN(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NC1153; NC-1153; NC 1153; CN-1153; CN 1153; CN1153; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



